molecular formula C19H24N4O6S B2515953 5-{[4-(3-Cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]sulfonyl}-2-methoxybenzamide CAS No. 2097892-40-3

5-{[4-(3-Cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]sulfonyl}-2-methoxybenzamide

Cat. No. B2515953
CAS RN: 2097892-40-3
M. Wt: 436.48
InChI Key: UTFUMHUOTYMLAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[4-(3-Cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]sulfonyl}-2-methoxybenzamide is a useful research compound. Its molecular formula is C19H24N4O6S and its molecular weight is 436.48. The purity is usually 95%.
BenchChem offers high-quality 5-{[4-(3-Cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]sulfonyl}-2-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-{[4-(3-Cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]sulfonyl}-2-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

This compound belongs to a class of chemicals known for their complex synthesis, which involves multiple steps, including the introduction of sulfonyl groups and specific functional groups that affect their biological activity. The synthesis process is crucial for creating derivatives with potential pharmacological applications, including as selective serotonin 4 (5-HT4) receptor agonists which have implications in gastrointestinal motility (Sonda, Katayama, Kawahara, Sato, & Asano, 2004). Moreover, the strategic introduction of cyclopropyl and dioxoimidazolidinyl groups into the molecular framework could yield compounds with enhanced receptor selectivity and efficacy.

Pharmacological Applications

Gastrointestinal Motility Enhancement

Derivatives of this compound, particularly those with modifications on the piperidine ring, have shown potential as prokinetic agents. These agents can accelerate gastric emptying and increase the frequency of defecation, offering a novel approach for the treatment of gastrointestinal disorders with reduced side effects compared to traditional therapies (Sonda et al., 2004).

Potential in CNS Disorders

The structural framework of 5-{[4-(3-Cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]sulfonyl}-2-methoxybenzamide and its analogs have been explored for central nervous system (CNS) applications. Modifications on the core structure could lead to compounds with activity at sigma receptors, which are involved in the modulation of neurotransmitter systems implicated in the pathophysiology of various psychiatric and neurological disorders (Ogawa, Okuyama, Araki, & Otomo, 1994). Such compounds could potentially offer new therapeutic options for cognitive dysfunction and other CNS-related conditions.

properties

IUPAC Name

5-[4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]sulfonyl-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O6S/c1-29-16-5-4-14(10-15(16)18(20)25)30(27,28)21-8-6-12(7-9-21)22-11-17(24)23(19(22)26)13-2-3-13/h4-5,10,12-13H,2-3,6-9,11H2,1H3,(H2,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFUMHUOTYMLAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[4-(3-Cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]sulfonyl}-2-methoxybenzamide

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